2-(Pyrimidin-5-yl)quinazolin-4-ol
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Overview
Description
“2-(Pyrimidin-5-yl)quinazolin-4-ol” is a chemical compound with the molecular formula C12H8N4O . It has an average mass of 224.218 Da and a monoisotopic mass of 224.069809 Da .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which includes “this compound”, has been achieved through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring fused with a pyrimidinone ring . More detailed structural analysis may require specific experimental data or computational modeling, which is not available in the current resources.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Synthesis of Quinazolin-4(3H)-ones : A study detailed an efficient method for the synthesis of quinazolin-4(3H)-ones, demonstrating the compound's utility in constructing complex quinazoline frameworks, which are prevalent in numerous biologically active molecules (Li et al., 2013).
- Formation of Highly Nitrogenous Heterocycles : Research on condensation reactions of guanidines with bis-electrophiles showed the potential of 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives in generating novel bi-pyrimidine, pyrimido-aminotriazine, and pyrimido-sulfonamide scaffolds, highlighting its application in diversifying heterocyclic compound libraries (Arnold et al., 2013).
Biological Applications and Potential Therapeutics
- Anticancer Activity : A study on the synthesis and evaluation of 2-pyridylquinazoline derivatives showcased their potential as antiproliferative and antimicrobial agents, suggesting the utility of this compound derivatives in developing novel anticancer compounds (Eweas et al., 2021).
- Matrix Metalloproteinase-13 Inhibitors for Osteoarthritis : Quinazolinone and pyrido[3,4-d]pyrimidin-4-one derivatives were discovered as orally active and specific matrix metalloproteinase-13 inhibitors, presenting a therapeutic avenue for osteoarthritis treatment, illustrating how modifications of the this compound scaffold can lead to clinically relevant outcomes (Li et al., 2008).
Advanced Material Science Applications
- In Silico Molecular Docking for Antimalarial Activity : A study on novel hybrid quinazolin-2,4-dione molecules bearing nitrogen heterocyclic moieties conducted in silico molecular docking to analyze their interaction with Plasmodium falciparum Dihydroorotate dehydrogenase, highlighting the potential of this compound derivatives in antimalarial drug discovery (Abdelmonsef et al., 2020).
Future Directions
The future directions for “2-(Pyrimidin-5-yl)quinazolin-4-ol” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could be a potential area of research .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrimidin-5-yl)quinazolin-4-ol are Pseudomonas aeruginosa . This compound has shown to have a broad spectrum of antimicrobial activity, making it effective against a variety of bacterial strains .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values of 3.55 and 6.86 µM . This compound also decreases cell surface hydrophobicity, compromising bacterial cells adhesion .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa . It curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Additionally, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of biofilm formation and the reduction of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent .
Properties
IUPAC Name |
2-pyrimidin-5-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYSNKZVFEHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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